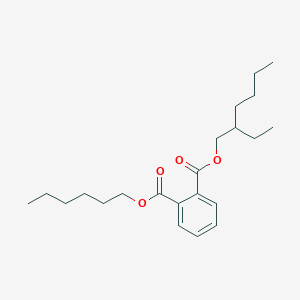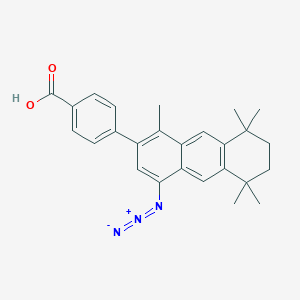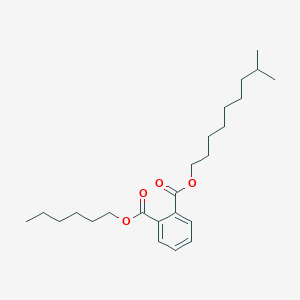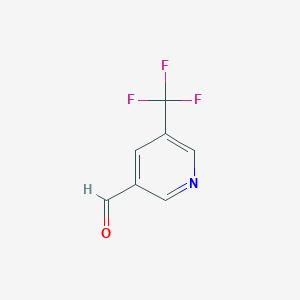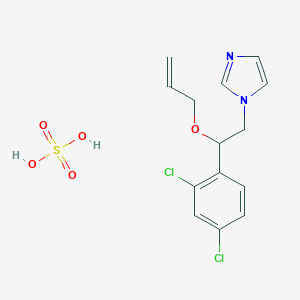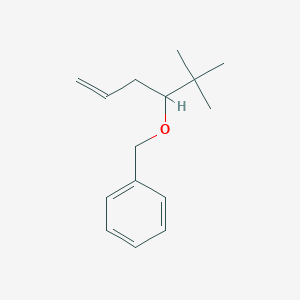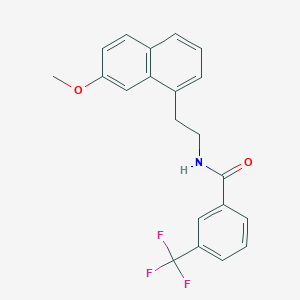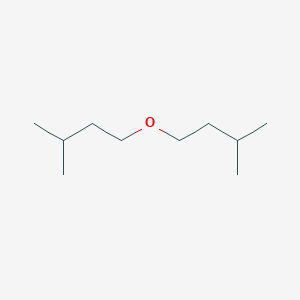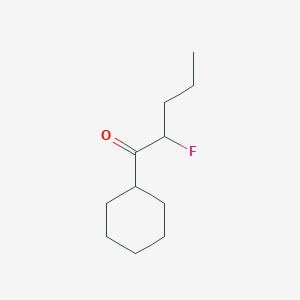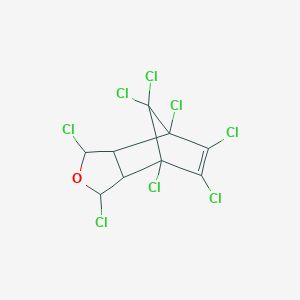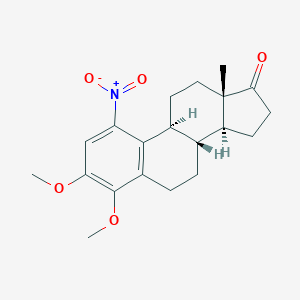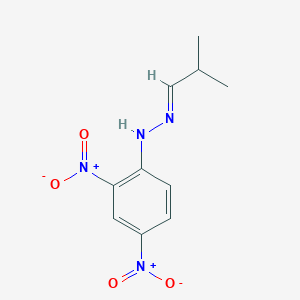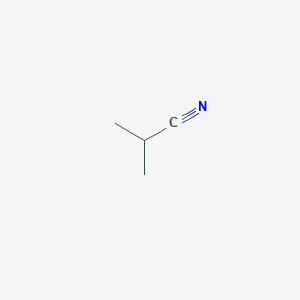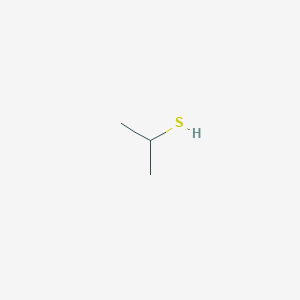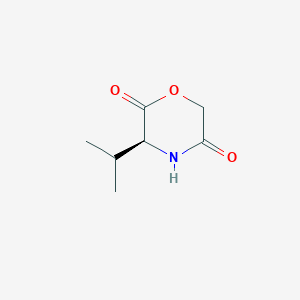
(S)-3-Isopropylmorpholine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Isopropylmorpholine-2,5-dione, also known as IPMD, is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
(S)-3-Isopropylmorpholine-2,5-dione acts as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an important enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and proliferation of cancer cells. By inhibiting DHODH, (S)-3-Isopropylmorpholine-2,5-dione prevents the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
(S)-3-Isopropylmorpholine-2,5-dione has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to exhibit antifungal and antibacterial activity by disrupting the cell membrane of fungi and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-3-Isopropylmorpholine-2,5-dione in lab experiments is its high potency and specificity. It has been found to exhibit a high degree of selectivity towards DHODH, making it an ideal candidate for the development of new drugs. However, one of the main limitations of using (S)-3-Isopropylmorpholine-2,5-dione in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the use of (S)-3-Isopropylmorpholine-2,5-dione in scientific research. One of the main areas of interest is the development of new drugs that target DHODH. (S)-3-Isopropylmorpholine-2,5-dione has been found to exhibit promising anticancer activity, and further research is needed to determine its potential as a therapeutic agent for the treatment of cancer. Additionally, (S)-3-Isopropylmorpholine-2,5-dione has been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
Métodos De Síntesis
The synthesis method of (S)-3-Isopropylmorpholine-2,5-dione involves the reaction of isopropylamine and maleic anhydride in the presence of a catalyst. The resulting product is then subjected to a hydrolysis reaction to obtain (S)-3-Isopropylmorpholine-2,5-dione. This method is widely used in the laboratory to produce (S)-3-Isopropylmorpholine-2,5-dione in large quantities.
Aplicaciones Científicas De Investigación
(S)-3-Isopropylmorpholine-2,5-dione has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used in the development of new drugs due to its unique chemical properties. (S)-3-Isopropylmorpholine-2,5-dione has been found to exhibit anticancer, antifungal, and antibacterial activity, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
127094-72-8 |
|---|---|
Nombre del producto |
(S)-3-Isopropylmorpholine-2,5-dione |
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(3S)-3-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6-7(10)11-3-5(9)8-6/h4,6H,3H2,1-2H3,(H,8,9)/t6-/m0/s1 |
Clave InChI |
UDAGOJYEKSFEOQ-LURJTMIESA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)OCC(=O)N1 |
SMILES |
CC(C)C1C(=O)OCC(=O)N1 |
SMILES canónico |
CC(C)C1C(=O)OCC(=O)N1 |
Sinónimos |
2,5-Morpholinedione,3-(1-methylethyl)-,(3S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



